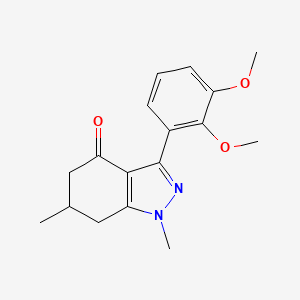

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one

Descripción

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound featuring an indazolone core substituted with a 2,3-dimethoxyphenyl group and two methyl groups at positions 1 and 4. The 6,7-dihydro-5H moiety indicates partial saturation of the indazole ring, which may influence its conformational stability and pharmacokinetic properties.

Propiedades

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOIJGGTVENIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium acetate as catalysts, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the indazole ring can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mecanismo De Acción

The mechanism by which 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For example, its antinociceptive effects may involve the inhibition of certain pain pathways or modulation of neurotransmitter release . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Indazolone core : A bicyclic system with a ketone group at position 3.

- 2,3-Dimethoxyphenyl substituent : Electron-donating methoxy groups that may enhance binding to aromatic receptor pockets.

- Methyl groups at positions 1 and 6 : These substituents likely increase lipophilicity and metabolic stability.

Comparison with analogs from literature :

5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (): These compounds incorporate pyrazole and thiophene rings. Unlike the target indazolone, they feature amino and hydroxy groups, which improve solubility but reduce membrane permeability . Synthesis involves malononitrile or ethyl cyanoacetate with sulfur, contrasting with the target compound’s likely multi-step alkylation/cyclization route.

6-(Benzo[d][1,3]dioxol-5-yloxy)-1H-benzo[d]imidazoles (): Benzimidazole derivatives with fluorinated and dioxolane substituents. The benzo[d]imidazole core is fully aromatic, whereas the target compound’s dihydro-indazolone may exhibit greater flexibility.

Physicochemical and Pharmacological Properties

Research Findings and Implications

- Electronic effects: The 2,3-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the electron-withdrawing cyano groups in ’s thiophene derivatives .

- Synthetic complexity : The target compound’s synthesis likely requires precise control of alkylation and cyclization steps, contrasting with the one-pot thiophene formations in or benzimidazole condensations in .

Actividad Biológica

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions supported by various studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a dimethoxyphenyl group and additional methyl groups. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) and found the following IC50 values:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 12.5 | Comparable to Doxorubicin |

| MDA-MB-231 | 15.0 | Lower than Tamoxifen |

The compound induced apoptosis in these cell lines, as evidenced by flow cytometry analysis, which indicated a dose-dependent increase in apoptotic cells.

Antimicrobial Activity

In addition to its anticancer properties, 3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one has demonstrated antimicrobial activity against a range of pathogens.

Evaluation of Antimicrobial Effectiveness

A series of tests were conducted to assess the minimum inhibitory concentration (MIC) against common bacterial strains:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8.0 | Moderate |

| Escherichia coli | 16.0 | Moderate |

| Pseudomonas aeruginosa | 32.0 | Weak |

These results suggest that while the compound is not the most potent antimicrobial agent, it still possesses noteworthy activity against certain pathogens.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.